Methyl 3-(1-Tritylimidazol-4-yl) Propionate Methyl 3-(1-Tritylimidazol-4-yl) Propionate
Brand Name: Vulcanchem
CAS No.: 102676-60-8
VCID: VC20749573
InChI: InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
SMILES: COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H24N2O2
Molecular Weight: 396.5 g/mol

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

CAS No.: 102676-60-8

Cat. No.: VC20749573

Molecular Formula: C26H24N2O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-Tritylimidazol-4-yl) Propionate - 102676-60-8

CAS No. 102676-60-8
Molecular Formula C26H24N2O2
Molecular Weight 396.5 g/mol
IUPAC Name methyl 3-(1-tritylimidazol-4-yl)propanoate
Standard InChI InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
Standard InChI Key FSUWVSSCCGVYLS-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Chemical Identity and Properties

Methyl 3-(1-Tritylimidazol-4-yl) Propionate is identified by the CAS registry number 102676-60-8. This compound represents an important class of protected imidazole derivatives used in organic synthesis and drug discovery processes.

Structural Characteristics

The molecule consists of four key structural components:

  • An imidazole heterocyclic core

  • A trityl (triphenylmethyl) protecting group at the N-1 position

  • A propionate linker connected to the C-4 position of imidazole

  • A methyl ester terminus

The molecular formula is C₂₆H₂₄N₂O₂, with a molecular weight of 396.48 g/mol . The compound's structure features the bulky trityl group, which serves as a protecting group for the imidazole nitrogen, preventing unwanted reactions at this position during synthetic procedures.

Physical and Chemical Properties

Methyl 3-(1-Tritylimidazol-4-yl) Propionate typically exhibits characteristics common to esters, appearing as a colorless to pale yellow liquid or solid with a pleasant odor. The compound likely possesses moderate polarity due to its ester functionality, influencing its solubility profile in various organic solvents . The trityl group enhances the compound's stability while also affecting its solubility characteristics, making it suitable for diverse organic synthesis applications.

The compound can be represented by the following InChI notation:
InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23

Alternative Nomenclature

The compound is known by several synonyms:

  • 3-(1-Triphenylmethyl-1H-imidazol-4-yl)propionic Acid Methyl Ester

  • 1-(Triphenylmethyl)-1H-imidazole-4-propanoic Acid Methyl Ester

  • Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate

Synthetic Pathways

Methyl 3-(1-Tritylimidazol-4-yl) Propionate can be synthesized through several routes, with different approaches offering advantages depending on the starting materials and desired scale.

Catalytic Hydrogenation Route

One documented synthetic pathway involves catalytic hydrogenation using palladium on activated charcoal in methanol. This reaction has been reported to achieve yields of approximately 99% . The reaction conditions typically require:

  • Hydrogen gas

  • Palladium on activated charcoal catalyst

  • Methanol as solvent

  • Reaction time of approximately 4 hours

This synthetic route has been referenced in research by Kitbunnadaj et al. in their 2005 publication in Bioorganic and Medicinal Chemistry .

SupplierCatalog ReferenceQuantityPrice (€)
CymitQuimicaTR-M331775250 mg247.00
CymitQuimicaTR-M331775500 mg441.00
CymitQuimicaTR-M3317751 g801.00
CymitQuimicaIN-DA00082P100 mg264.00
CymitQuimicaIN-DA00082P250 mg553.00
CymitQuimica54-OR974131 g528.00
CymitQuimica54-OR974135 g1,590.00

Data compiled from available product listings

This pricing structure indicates that the compound is a specialty chemical, likely produced in limited quantities primarily for research applications.

Applications in Research and Drug Development

Methyl 3-(1-Tritylimidazol-4-yl) Propionate has several important applications in both basic research and pharmaceutical development.

Role as a Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with biological activity . The protected imidazole moiety allows for selective chemical modifications at other positions in the molecule, making it useful for creating diverse chemical libraries.

Pharmaceutical Research Applications

Imidazole-containing compounds are known for their broad biological activities, including:

  • Enzyme inhibition

  • Receptor modulation

  • Anti-inflammatory properties

  • Antimicrobial effects

The presence of the imidazole ring in Methyl 3-(1-Tritylimidazol-4-yl) Propionate suggests potential applications in developing pharmaceuticals targeting these areas . The trityl protection strategy is particularly valuable in multistep synthesis of pharmaceutically relevant compounds.

Related Compounds and Derivatives

Methyl 3-(1-Tritylimidazol-4-yl) Propionate belongs to a family of protected imidazole derivatives that share structural similarities and synthetic relationships.

Structural Analogues

Several structural analogues have been described in the literature, particularly in the context of medicinal chemistry research:

  • Variants with different ester groups (ethyl, propyl, etc.)

  • Derivatives with modified protecting groups

  • Compounds with altered chain lengths between the imidazole and ester groups

Future Research Directions

The unique structure and reactivity of Methyl 3-(1-Tritylimidazol-4-yl) Propionate suggest several promising avenues for future research.

Optimization of Synthetic Methods

Current synthetic methods for Methyl 3-(1-Tritylimidazol-4-yl) Propionate appear to provide good yields, but research into more efficient, cost-effective, or environmentally friendly approaches could expand access to this useful intermediate. Green chemistry approaches, such as solvent-free methods or biocatalysis, represent potential areas for improvement.

Expanded Medicinal Chemistry Applications

Given the biological relevance of imidazole-containing compounds, further exploration of Methyl 3-(1-Tritylimidazol-4-yl) Propionate and its derivatives in drug discovery efforts could yield valuable new therapeutic candidates. The protected imidazole structure provides a versatile starting point for creating focused libraries of compounds for biological screening.

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